molecular formula C8H4Cl2N2 B13908590 4,8-Dichlorocinnoline CAS No. 68211-14-3

4,8-Dichlorocinnoline

Cat. No.: B13908590
CAS No.: 68211-14-3
M. Wt: 199.03 g/mol
InChI Key: LVOAFGNZGZJNLD-UHFFFAOYSA-N
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Description

4,8-Dichlorocinnoline: is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 g/mol It is a derivative of cinnoline, characterized by the presence of two chlorine atoms at the 4th and 8th positions on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichlorocinnoline typically involves the chlorination of cinnoline. One common method includes the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 8th positions .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichlorocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 4,8-diaminocinnoline or 4,8-dialkoxycinnoline can be formed.

    Oxidation Products: Oxidation can lead to the formation of this compound N-oxide.

    Reduction Products: Reduction can yield partially or fully reduced derivatives of this compound.

Scientific Research Applications

Chemistry: 4,8-Dichlorocinnoline is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 4,8-Dichlorocinnoline and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Uniqueness of 4,8-Dichlorocinnoline: The unique positioning of chlorine atoms at the 4th and 8th positions in this compound imparts distinct chemical and biological properties. This configuration allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

68211-14-3

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

4,8-dichlorocinnoline

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(10)4-11-12-8(5)6/h1-4H

InChI Key

LVOAFGNZGZJNLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NC=C2Cl

Origin of Product

United States

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